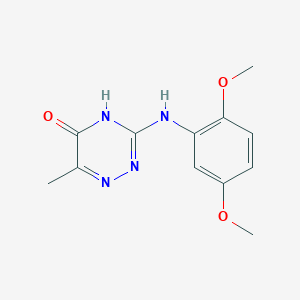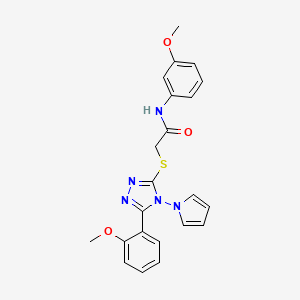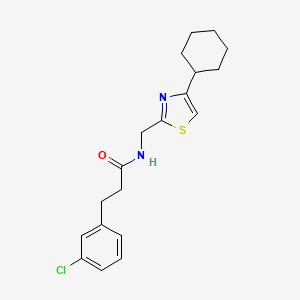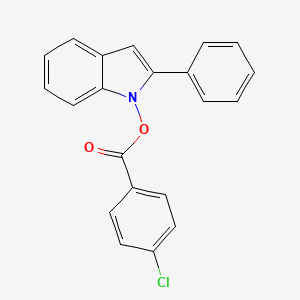
3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazin-5(4H)-one ring, which is a type of heterocyclic compound. This ring is substituted with an amino group that is further substituted with a 2,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazin-5(4H)-one ring and the 2,5-dimethoxyphenyl group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino group and the 1,2,4-triazin-5(4H)-one ring could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Condensing Agent in Synthesis 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a relative of the chemical , serves as an efficient condensing agent facilitating the formation of amides and esters. Its utility in the synthesis process is underscored by the ease of removal of co-products, offering a practical approach to compound formation under atmospheric conditions without solvent drying requirements (Kunishima et al., 1999).
Antimicrobial Activity Research into 1,2,4-triazole derivatives, which share a core structural motif with the compound of interest, has unveiled compounds demonstrating significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents with efficacy against various microorganisms (Bektaş et al., 2010).
Supramolecular Self-Assembly Studies on aminopyrimidine and amino-s-triazines derivatives, closely related to the chemical structure , have illuminated their capacity for supramolecular self-assembly. These properties are vital for developing advanced materials and nanotechnology applications, where the precise control of molecular assembly is crucial (Sundaramoorthy et al., 2014).
Synthesis of 2-Oxazolines The transformation of carboxylic acids into 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine highlights the role of triazine derivatives in synthetic organic chemistry. This reaction pathway, enabling the production of 2-oxazolines at room temperature, exemplifies the versatility of triazine-based compounds in facilitating organic synthesis (Bandgar & Pandit, 2003).
Anti-Proliferative Activities Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound under discussion, has shown these compounds possess anti-proliferative activities against various cancer cell lines. This finding underscores the potential of triazine derivatives in the development of new anticancer therapies (Al-Wahaibi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-11(17)14-12(16-15-7)13-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUYBWDHTSEWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)


![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)



![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)


